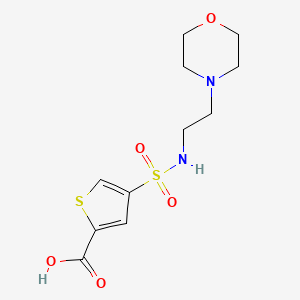
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide, also known as MPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a derivative of the natural neurotransmitter, gamma-aminobutyric acid (GABA), and has been shown to have a variety of effects on the central nervous system.
Mécanisme D'action
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide acts as a positive allosteric modulator of GABA receptors, which enhances the binding of GABA to its receptor and increases the inhibitory effect of the neurotransmitter. This results in decreased neuronal activity and increased inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide has been shown to have a variety of effects on the central nervous system, including anxiolytic (anti-anxiety), sedative, and analgesic (pain-relieving) effects. These effects are thought to be mediated through the modulation of GABA receptor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide in scientific research is its ability to selectively modulate GABA receptor activity, allowing for the study of specific physiological processes that are mediated by GABA. However, one limitation of N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide is its potential for off-target effects, as it may modulate other neurotransmitter systems in addition to GABA.
Orientations Futures
There are several potential future directions for research on N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide. One area of interest is the development of more selective compounds that target specific subtypes of GABA receptors. Additionally, the use of N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the brain. Finally, N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide may have potential therapeutic applications for the treatment of anxiety disorders, sleep disorders, and chronic pain.
Méthodes De Synthèse
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide can be synthesized through a multi-step process starting with the reaction of 2-methylpyrrolidine with acrylonitrile to form 2-methyl-3-cyanopropylpyrrolidine. This compound is then reduced to the corresponding amine, which is subsequently acetylated to yield N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide.
Applications De Recherche Scientifique
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been shown to enhance the release of GABA, which is an inhibitory neurotransmitter, leading to increased inhibition of neuronal activity. This effect has been implicated in a variety of physiological processes, including anxiety, sleep, and pain perception.
Propriétés
IUPAC Name |
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(7-11-10(2)13)8-12-5-3-4-6-12/h9H,3-8H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPVGGBIGTFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)CN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-pyrrolidin-1-ylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)
![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)


![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)


![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)